molecular formula C23H21NOSi B14325565 4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine CAS No. 103933-96-6

4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine

Cat. No.: B14325565
CAS No.: 103933-96-6
M. Wt: 355.5 g/mol
InChI Key: PMORHRZECVMWCO-UHFFFAOYSA-N
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Description

4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a hexa-1,3,5-triyn-1-yl chain substituted with a methyl(diphenyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine typically involves multiple steps, starting with the preparation of the hexa-1,3,5-triyn-1-yl chain. This can be achieved through a series of coupling reactions, such as the Sonogashira coupling, which involves the reaction of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

The next step involves the introduction of the methyl(diphenyl)silyl group. This can be accomplished through hydrosilylation, where a silyl hydride reacts with an alkyne in the presence of a platinum or rhodium catalyst. Finally, the morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the hexa-1,3,5-triyn-1-yl chain is replaced by the morpholine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of triple bonds to form alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted morpholine derivatives.

Scientific Research Applications

4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its ability to form stable complexes with metal ions can be exploited in catalysis and material science applications.

Comparison with Similar Compounds

4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine can be compared with other similar compounds, such as:

    Hexa-1,3,5-triyn-1-yl derivatives: These compounds share the hexa-1,3,5-triyn-1-yl chain but differ in their substituents, leading to variations in reactivity and applications.

    Morpholine derivatives: Compounds with different substituents on the morpholine ring, which can affect their chemical and biological properties.

    Silyl-substituted alkynes: These compounds have silyl groups attached to alkynes, similar to this compound, but with different structural features and reactivity.

The uniqueness of this compound lies in its combination of a morpholine ring, a hexa-1,3,5-triyn-1-yl chain, and a methyl(diphenyl)silyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

103933-96-6

Molecular Formula

C23H21NOSi

Molecular Weight

355.5 g/mol

IUPAC Name

methyl-(6-morpholin-4-ylhexa-1,3,5-triynyl)-diphenylsilane

InChI

InChI=1S/C23H21NOSi/c1-26(22-12-6-4-7-13-22,23-14-8-5-9-15-23)21-11-3-2-10-16-24-17-19-25-20-18-24/h4-9,12-15H,17-20H2,1H3

InChI Key

PMORHRZECVMWCO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C#CC#CC#CN1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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